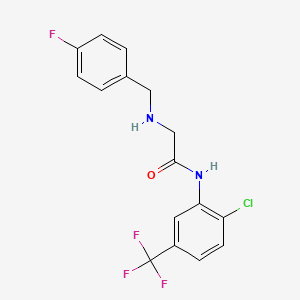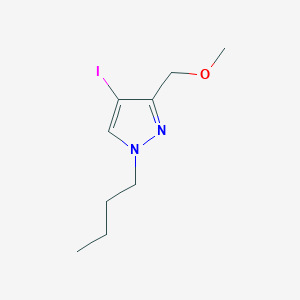![molecular formula C20H24FN3OS B2719099 3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450342-76-4](/img/structure/B2719099.png)
3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide” is a chemical compound with the molecular formula C20H24FN3OS and a molecular weight of 373.49. It is a derivative of pyrazoline, a class of heterocyclic chemical compounds with a natural or synthetic origin . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .
科学的研究の応用
Synthesis and Biological Evaluation
- A study by Kendre et al. (2015) explored the synthesis of novel derivatives of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, focusing on their antimicrobial and anti-inflammatory properties. The compounds were synthesized using a multi-component cyclo-condensation reaction, highlighting the versatility of similar structures in drug development (Kendre, Landge, & Bhusare, 2015).
Versatile Building Blocks for Synthesis
- Research by Shi et al. (1996) demonstrated the use of 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines. This study showcases the potential of fluorinated compounds in creating diverse and potent molecular structures (Shi, Wang, & Schlosser, 1996).
Heterocyclic Synthesis and Antimicrobial Activity
- Hafez et al. (2015) focused on synthesizing polysubstituted and condensed derivatives of pyrazolopyranopyrimidine and pyrazolopyranotriazine, evaluating their antimicrobial activities. This research underlines the importance of heterocyclic compounds in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
将来の方向性
The future directions for the study of “3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide” and similar compounds lie in further exploring their biological and pharmacological activities. More research is needed to understand their synthesis, molecular structure, chemical reactions, mechanisms of action, and safety profiles in more detail. This will aid in the development of new drugs and therapies .
作用機序
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to have a variety of effects at the molecular and cellular level .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 3-cyclohexyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of 3-cyclohexyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide in animal models is ongoing. These studies aim to understand how the effects of the product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 3-cyclohexyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is involved in are currently being studied. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is being conducted to understand how 3-cyclohexyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNBYFWKRBBUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)



![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)